N-(2-hydroxyethyl)-2-phenylacetamide

Physicochemical Properties Lipophilicity Hydrogen Bonding

Procure N-(2-hydroxyethyl)-2-phenylacetamide (CAS 6269-99-4) for its unique terminal hydroxyl handle, critical for synthesizing complex bioactive molecules like HDAC6 inhibitors. This fluorescent dye reagent and amidoterminal alcohol for proteomics offers a defined LogP (0.728) and melting point (59‑61°C), ensuring reproducible results in solid-phase synthesis and HPLC method development. Its UNII (K7QJB7SJ3W) guarantees precise identification in complex experimental setups.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 6269-99-4
Cat. No. B1293601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxyethyl)-2-phenylacetamide
CAS6269-99-4
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NCCO
InChIInChI=1S/C10H13NO2/c12-7-6-11-10(13)8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13)
InChIKeyQNVPXZQZKQWBJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-hydroxyethyl)-2-phenylacetamide (CAS 6269-99-4): A Functional Phenylacetamide Building Block for Chemical Biology


N-(2-hydroxyethyl)-2-phenylacetamide (CAS 6269-99-4) is a functionalized phenylacetamide derivative characterized by a terminal hydroxyl group on the amide nitrogen [1]. This structural motif positions the compound as a valuable building block and intermediate in organic synthesis and chemical biology, rather than a biologically active end-product . Its defined physicochemical properties, including a molecular weight of 179.22 g/mol and a LogP of approximately 0.7, are documented in standard reference databases, establishing a clear baseline for analytical and synthetic applications [1]. The compound is noted as a fluorescent dye reagent and an amidoterminal alcohol for proteomics research, highlighting its utility in assay development [2].

Why N-(2-hydroxyethyl)-2-phenylacetamide Cannot Be Directly Substituted by Other Phenylacetamides


Generic substitution of N-(2-hydroxyethyl)-2-phenylacetamide with other phenylacetamide derivatives is not scientifically valid due to its unique terminal hydroxyl group (-CH2CH2OH) on the amide nitrogen. This functional group is the primary driver of its specific applications, which differ fundamentally from N-aryl, N-alkyl, or unsubstituted phenylacetamides. For instance, the N,N-bis(2-hydroxyethyl) analog (CAS 7147-91-3) introduces a second hydroxyl group, significantly altering its polarity (LogP -0.1) and hydrogen-bonding capacity, which would impact its behavior as a building block or its chromatographic properties [1]. Furthermore, while the core phenylacetamide scaffold is present in compounds targeting HDAC6, the specific hydroxyethyl substitution on the parent molecule is a critical distinction; it serves as a synthetic intermediate, not as an active pharmacophore. The unique scaffold of the compound is recognized in proprietary databases, underscoring its distinct chemical identity [2].

Quantitative Evidence for N-(2-hydroxyethyl)-2-phenylacetamide: Analytical and Physicochemical Differentiation


Physicochemical Differentiation: LogP and Hydrogen Bonding Profile of N-(2-hydroxyethyl)-2-phenylacetamide vs. N,N-Bis(2-hydroxyethyl) Analog

The physicochemical profile of N-(2-hydroxyethyl)-2-phenylacetamide is distinctly defined by its single hydroxyethyl group, which dictates its lipophilicity and hydrogen-bonding capacity. Compared to its N,N-bis(2-hydroxyethyl) analog (CAS 7147-91-3), the target compound exhibits a significantly higher LogP (0.728 vs. -0.1), reflecting a 6.7-fold difference in octanol-water partition [1][2]. Furthermore, it has a lower topological polar surface area (tPSA 49.33 Ų vs. 60.8 Ų) and one fewer hydrogen bond acceptor (2 vs. 3), which directly impacts its chromatographic retention and solubility characteristics [1][2].

Physicochemical Properties Lipophilicity Hydrogen Bonding Analytical Chemistry

Analytical Differentiation: Validated RP-HPLC Method for N-(2-hydroxyethyl)-2-phenylacetamide

A specific, scalable reverse-phase HPLC method has been developed for N-(2-hydroxyethyl)-2-phenylacetamide, providing a quantifiable analytical benchmark absent for many generic analogs [1]. This method utilizes a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid, and is documented as suitable for both analytical and preparative-scale separations, as well as for isolation of impurities and pharmacokinetic studies [1]. This constitutes a direct, application-specific advantage for laboratories requiring validated, reproducible methods for this exact compound.

Analytical Chemistry Chromatography Method Development Quality Control

Functional Group Differentiation: Role of Hydroxyethyl Moiety in N-(2-hydroxyethyl)-2-phenylacetamide vs. Non-Hydroxyethyl Phenylacetamides

The defining feature of N-(2-hydroxyethyl)-2-phenylacetamide is its terminal hydroxyl group, which is absent in simple phenylacetamides like N-phenylacetamide. This functional group provides a unique synthetic handle for further derivatization, enabling reactions such as esterification, etherification, or oxidation that are not possible with unsubstituted amides [1][2]. While the parent compound itself is not a bioactive agent, this structural motif is critical; for instance, it serves as a key substructure in the potent and selective HDAC6 inhibitor HPB (N-hydroxy-4-[(N(2-hydroxyethyl)-2-phenylacetamido)methyl)-benzamide)], which exhibits nanomolar inhibitory potency (IC50 ~ 5-10 nM) [3].

Chemical Synthesis Building Blocks Functional Group Reactivity Medicinal Chemistry

Identification and Traceability: Unique Ingredient Identifier (UNII) for N-(2-hydroxyethyl)-2-phenylacetamide

N-(2-hydroxyethyl)-2-phenylacetamide is assigned a unique ingredient identifier (UNII) of K7QJB7SJ3W by the FDA Global Substance Registration System [1]. This globally recognized identifier provides an unambiguous, machine-readable link to the specific chemical structure, differentiating it from all other phenylacetamide derivatives, including its positional isomers or close analogs like N,N-bis(2-hydroxyethyl)-2-phenylacetamide which has a different CAS registry (7147-91-3) [2].

Regulatory Science Quality Assurance Procurement Chemical Identity

Solid State Handling: Defined Melting Point of N-(2-hydroxyethyl)-2-phenylacetamide

N-(2-hydroxyethyl)-2-phenylacetamide is a crystalline solid at room temperature with a defined melting point range of 59-61°C [1]. This property is essential for handling, purification, and formulation. In contrast, the N,N-bis(2-hydroxyethyl) analog (CAS 7147-91-3) is reported with a significantly different LogP (-0.1) and is often handled as a viscous liquid or low-melting solid, which may present different technical challenges in purification or solid-phase synthesis [2].

Material Science Formulation Quality Control Physical Properties

Optimal Research and Development Applications for N-(2-hydroxyethyl)-2-phenylacetamide Based on Quantified Differentiation


As a Functional Building Block for Synthesizing HDAC6 Inhibitors and Other Complex Molecules

The primary application of N-(2-hydroxyethyl)-2-phenylacetamide is as a key building block in medicinal chemistry. Its terminal hydroxyl group provides a crucial synthetic handle for generating more complex, biologically active structures [1]. This is exemplified by its role as a substructure in the selective HDAC6 inhibitor HPB, which demonstrated nanomolar inhibitory potency [2]. The compound's defined melting point (59-61°C) and physicochemical profile (LogP 0.728) make it a practical and well-characterized starting material for solid-phase synthesis or solution-phase derivatization [3].

As a Substrate for Developing Validated HPLC Analytical Methods

Given the existence of a specific, validated reverse-phase HPLC method for its separation, N-(2-hydroxyethyl)-2-phenylacetamide is an ideal candidate for use as a model analyte or internal standard in method development [1]. Its distinct lipophilicity (LogP 0.728) and defined peak characteristics on a Newcrom R1 column provide a reliable benchmark for developing and validating analytical protocols for related phenylacetamide derivatives or for use in quality control workflows [1][2].

As a Fluorescent Dye Reagent and Tool in Proteomics Research

Vendor annotations consistently identify N-(2-hydroxyethyl)-2-phenylacetamide as a fluorescent dye reagent and an amidoterminal alcohol compound for proteomics research [1][2][3]. Its unique UNII (K7QJB7SJ3W) ensures precise chemical identification in complex experimental setups [4]. The terminal hydroxyl group may facilitate conjugation to target molecules, enabling its use in chemical biology assays where its specific fluorescent properties can be exploited.

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